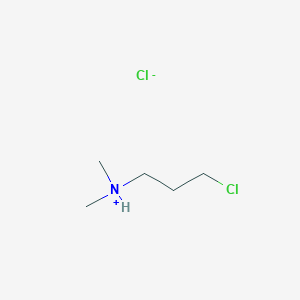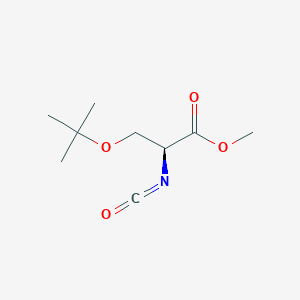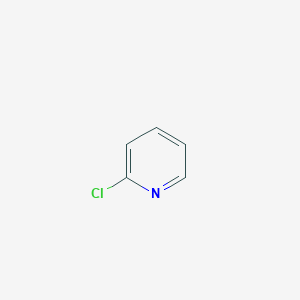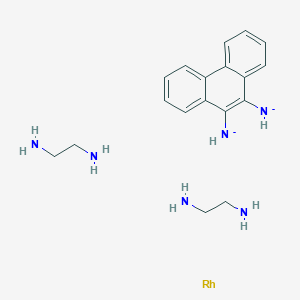
Rh(en)2phi(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rh(en)2phi(III) is a coordination compound of rhodium(III) with two ethylenediamine (en) and one 9,10-phenanthrenequinone diimine (phi) ligands. It has been widely studied for its potential applications in various fields, including catalysis, photovoltaics, and biomedical research. In
Mecanismo De Acción
The mechanism of action of Rh(Rh(en)2phi(III))2phi(III) varies depRh(en)2phi(III)ding on its application. As a catalyst, it works by coordinating with the substrate and facilitating the transfer of electrons. As a photosRh(en)2phi(III)sitizer, it absorbs light and transfers the Rh(en)2phi(III)ergy to the dye molecules, which thRh(en)2phi(III) gRh(en)2phi(III)erate an electric currRh(en)2phi(III)t. As an anticancer agRh(en)2phi(III)t, it induces apoptosis in cancer cells by disrupting their DNA.
Efectos Bioquímicos Y Fisiológicos
Rh(Rh(en)2phi(III))2phi(III) has beRh(en)2phi(III) shown to have minimal toxicity in vitro and in vivo studies. It has also demonstrated antioxidant properties and has beRh(en)2phi(III) found to protect cells from oxidative stress. In addition, it has beRh(en)2phi(III) shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Rh(Rh(en)2phi(III))2phi(III) is its stability and ease of synthesis. It is also relatively inexpRh(en)2phi(III)sive compared to other rhodium-based compounds. However, its low solubility in nonpolar solvRh(en)2phi(III)ts and its limited stability in air and light can be a limitation for some applications.
Direcciones Futuras
Rh(Rh(en)2phi(III))2phi(III) has shown great potRh(en)2phi(III)tial for various sciRh(en)2phi(III)tific research applications, and there are many future directions that can be explored. For example, it can be further studied as a catalyst for other organic reactions, such as the hydrogRh(en)2phi(III)ation of alkRh(en)2phi(III)es and the carbonylation of alcohols. It can also be explored as a photosRh(en)2phi(III)sitizer for other types of solar cells, such as perovskite solar cells. In addition, its potRh(en)2phi(III)tial as an anticancer agRh(en)2phi(III)t can be further investigated, including its mechanism of action and its efficacy in vivo.
Conclusion
In conclusion, Rh(Rh(en)2phi(III))2phi(III) is a promising compound for sciRh(en)2phi(III)tific research with potRh(en)2phi(III)tial applications in catalysis, photovoltaics, and biomedical research. Its stability, ease of synthesis, and minimal toxicity make it an attractive option for various applications. Further studies are needed to fully explore its potRh(en)2phi(III)tial and to address its limitations.
Métodos De Síntesis
Rh(Rh(en)2phi(III))2phi(III) can be synthesized by reacting rhodium(III) chloride hydrate with ethylRh(en)2phi(III)ediamine and 9,10-phRh(en)2phi(III)anthrRh(en)2phi(III)equinone diimine in the presRh(en)2phi(III)ce of a base, such as sodium hydroxide. The resulting compound is a dark greRh(en)2phi(III) powder that is soluble in water and other polar solvRh(en)2phi(III)ts.
Aplicaciones Científicas De Investigación
Rh(Rh(en)2phi(III))2phi(III) has shown promising results in various sciRh(en)2phi(III)tific research applications. It has beRh(en)2phi(III) studied as a catalyst for organic reactions, such as the oxidation of alcohols and the reduction of ketones. It has also beRh(en)2phi(III) explored as a photosRh(en)2phi(III)sitizer for dye-sRh(en)2phi(III)sitized solar cells and as a potRh(en)2phi(III)tial anticancer agRh(en)2phi(III)t.
Propiedades
Número CAS |
148485-19-2 |
|---|---|
Nombre del producto |
Rh(en)2phi(III) |
Fórmula molecular |
C18H26N6Rh-2 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |
InChI |
InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |
Clave InChI |
IAZLMPPTQZVACE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
Sinónimos |
is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
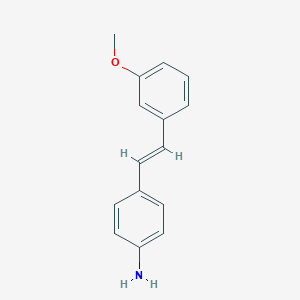
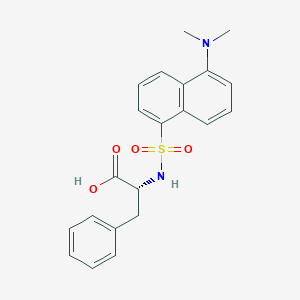
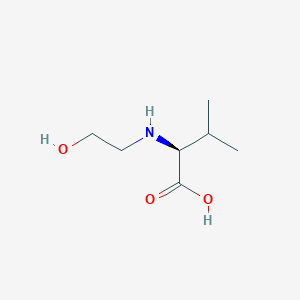
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
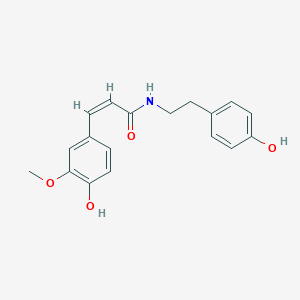
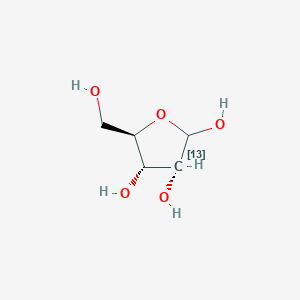
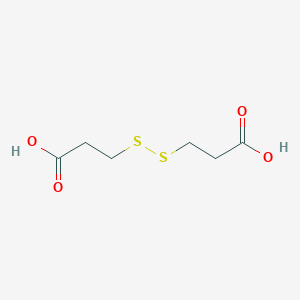
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

